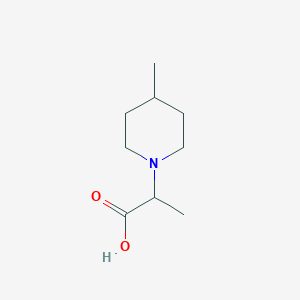

2-(4-Methylpiperidin-1-yl)propanoic acid

Descripción

BenchChem offers high-quality 2-(4-Methylpiperidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-3-5-10(6-4-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYWNGCMPWBBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627568 | |

| Record name | 2-(4-Methylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-16-0 | |

| Record name | 2-(4-Methylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2-(4-Methylpiperidin-1-yl)propanoic Acid: Properties, Synthesis, and Research Applications

Abstract: This technical guide provides a comprehensive overview of 2-(4-methylpiperidin-1-yl)propanoic acid, a heterocyclic alpha-amino acid derivative of significant interest to the scientific community. The document delineates the compound's core chemical and physical properties, proposes a robust and logical synthetic pathway with detailed protocols, and outlines a framework for its analytical characterization. Furthermore, this guide explores the compound's potential applications as a versatile building block and scaffold in medicinal chemistry and drug development, grounded in the established roles of its constituent piperidine and propanoic acid moieties. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction and Molecular Overview

2-(4-Methylpiperidin-1-yl)propanoic acid (CAS No. 915920-16-0) is a chiral organic compound featuring a propanoic acid backbone substituted at the alpha-carbon with a 4-methylpiperidine ring via a nitrogen-carbon bond.[1] The integration of these two key functional groups—a carboxylic acid and a tertiary amine within a heterocyclic scaffold—imparts a unique combination of physicochemical properties that are highly desirable in modern drug design.

The piperidine ring is a "privileged scaffold," a structural motif frequently found in successful therapeutic agents due to its ability to form favorable interactions with biological targets and its versatile synthetic chemistry. The propanoic acid group provides a handle for salt formation to enhance aqueous solubility and bioavailability, while also serving as a potential hydrogen bond donor and acceptor. The methyl group at the 4-position of the piperidine ring introduces a lipophilic element and conformational constraint. Crucially, the molecule possesses a stereocenter at the C2 position of the propanoic acid chain, meaning it can exist as two distinct enantiomers, a factor of critical importance in pharmacological activity.

Sources

Technical Guide: Characterization & Profiling of 2-(4-Methylpiperidin-1-yl)propanoic acid

The following guide details the technical characterization, synthesis, and analytical profiling of 2-(4-Methylpiperidin-1-yl)propanoic acid . This document is structured for pharmaceutical scientists requiring rigorous, self-validating protocols.

Executive Summary & Chemical Identity

2-(4-Methylpiperidin-1-yl)propanoic acid (CAS: 915920-16-0) is a non-proteinogenic, N-substituted

This molecule represents a critical fragment in medicinal chemistry, often serving as a "solubilizing tail" in drug design to modulate lipophilicity (LogD) and introduce a basic center for lysosomal trapping or target interaction. Its zwitterionic nature and lack of UV-active chromophores present specific challenges in detection and purification that this guide addresses.

| Property | Specification |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 171.24 g/mol |

| Chirality | One chiral center ( |

| Chromophore Status | Weak/Non-existent. (Requires CAD, ELSD, or MS for robust detection). |

| pKa (Calculated) |

Synthesis & Impurity Origin Analysis

To characterize the molecule effectively, one must understand its genesis. The primary synthesis route dictates the impurity profile.

Validated Synthetic Route (Nucleophilic Substitution)

The most robust synthesis involves the

Protocol:

-

Reagents: 2-Bromopropanoic acid (1.0 eq), 4-Methylpiperidine (1.1 eq),

(2.5 eq). -

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions: Reflux (ACN) or

(DMF) for 12-16 hours. -

Workup: The zwitterionic product precipitates or requires ion-exchange chromatography (Dowex 50W) for isolation from inorganic salts.

Impurity Profiling Logic

-

Impurity A (Elimination): Acrylic acid derivatives formed by dehydrohalogenation of the starting material.

-

Impurity B (Regioisomer): If 2-chloropropanoic acid is used, risk of elimination increases.

-

Impurity C (Over-alkylation): Unlikely due to steric bulk, but trace quaternary ammonium salts are possible.

Synthesis Workflow Diagram

Caption: Synthetic pathway emphasizing the SN2 mechanism and critical purification step to remove inorganic salts.

Structural Elucidation (Spectroscopy)

Due to the lack of aromatic rings, NMR and MS are the primary tools for confirmation.

Nuclear Magnetic Resonance (NMR) Strategy

The key challenge is distinguishing the methyl group on the piperidine ring from the methyl group of the propanoic acid chain.

-

Solvent Selection:

or

Diagnostic Signals (

-

-Proton (

-

Acid Chain Methyl (

): A doublet ( -

Piperidine Methyl (

): A doublet (-

Differentiation: The piperidine methyl integrates to 3H and couples to the methine of the ring (multiplet). The acid chain methyl couples directly to the deshielded

-proton.

-

-

Ring Protons: Complex envelope from 1.5 - 3.0 ppm.

Mass Spectrometry (HRMS)

-

Ionization: ESI (Positive Mode).

-

Theoretical [M+H]+: 172.1332 m/z.

-

Fragmentation Pattern:

-

Loss of

( -

Cleavage of N-C(

) bond: Characteristic piperidine fragment (

-

Analytical Method Development

Critical Insight: Standard UV detection (254 nm) is useless for this compound. Detection at 205-210 nm is possible but prone to baseline drift and solvent interference.

Recommended Method: HPLC-CAD (Charged Aerosol Detection)

CAD is universal and ideal for non-chromophoric zwitterions.

| Parameter | Condition | Rationale |

| Column | HILIC (e.g., Waters XBridge Amide) or C18-Aq | HILIC retains polar zwitterions better than standard C18. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) | Basic pH suppresses amine ionization, improving peak shape on C18. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Gradient | 95% A to 50% A over 10 min | Gradient elution for impurity separation. |

| Detector | CAD or ELSD | Essential due to lack of chromophore. |

| Sample Diluent | 50:50 Water:ACN | Matches initial mobile phase conditions. |

Chiral Separation (Enantiomeric Purity)

Since the

-

Column: Chiralpak ZWIX(+) or ZWIX(-) (Zwitterionic stationary phases).

-

Mobile Phase: MeOH/ACN with 50mM Formic Acid and 25mM Diethylamine (Double additive is crucial for zwitterions).

-

Detection: ELSD or MS.

Analytical Decision Tree

Caption: Decision matrix for selecting detection and separation modes, highlighting the necessity of CAD/MS and HILIC.

Stability & Handling

-

Hygroscopicity: As a zwitterionic amino acid, the solid is likely hygroscopic. Store in a desiccator.

-

Solution Stability: Stable in aqueous buffers (pH 2-10) for 24 hours. Avoid prolonged exposure to strong oxidizing agents (N-oxide formation).

-

pKa Effect: At physiological pH (7.4), the molecule is zwitterionic (Net charge

). This minimizes solubility in organic extraction solvents (DCM, EtOAc). For extraction, adjust pH to >11 (anionic) or <2 (cationic) depending on the counter-ion desired.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19965467, 2-Methyl-2-(piperidin-1-yl)propanoic acid. (Note: Isomer reference for spectral comparison). Retrieved from [Link][2]

- D.W. Armstrong et al. (2012). Separation of Amphoteric and Zwitterionic Compounds. Journal of Chromatography A. (General reference for ZWIX column methodology).

Sources

Structural Elucidation and NMR Characterization of 2-(4-Methylpiperidin-1-yl)propanoic Acid

Executive Summary

This technical guide details the 1H NMR characterization of 2-(4-Methylpiperidin-1-yl)propanoic acid , a chiral

The analysis of this molecule presents two specific challenges for the analytical scientist:

-

Zwitterionic Equilibrium: As an amino acid derivative, the protonation state (cationic, zwitterionic, or anionic) heavily influences chemical shifts, necessitating precise pH control during sample preparation.

-

Diastereotopy: The chiral center at the propanoic acid

-position (

Structural Logic & Spin System Analysis

Before interpreting the spectrum, one must deconstruct the spin systems. The molecule consists of two distinct aliphatic chains connected by a nitrogen atom.

The Chiral Influence

The carbon at position 2 of the propanoic acid chain is a stereocenter (R/S). Because the piperidine nitrogen is attached to this chiral center, the two sides of the piperidine ring are diastereotopic .

-

Consequence: The protons at

and

Graphviz Visualization: Structural Connectivity & Spin Systems

The following diagram illustrates the logical flow of magnetization transfer expected in COSY and HSQC experiments for this molecule.

Caption: Spin system connectivity showing coupling networks. Note the separation between the Propanoic Acid spin system (blue) and the Piperidine spin system (red), bridged only by Nitrogen (observable via HMBC or NOESY).

Experimental Protocol

Sample Preparation

The choice of solvent is critical due to the zwitterionic nature of the compound (

| Parameter | Method A: Zwitterion/Salt | Method B: Free Base/Ester |

| Target Form | HCl Salt or Zwitterion | Free Base or Methyl Ester |

| Solvent | D₂O (Deuterium Oxide) | CDCl₃ (Chloroform-d) |

| Reference | TSP (Trimethylsilylpropanoic acid) | TMS (Tetramethylsilane) |

| pH Adjustment | Add NaOD or DCl to shift equilibrium | None required |

| Advantages | Mimics physiological state; best solubility.[1] | Sharpest lines; distinct OH/NH signals. |

Recommended Workflow: Use Method A (D₂O) for routine purity analysis of the acid. Use Method B only if the carboxyl group is esterified.

Acquisition Parameters[2]

-

Frequency: 400 MHz or higher (essential to resolve piperidine multiplets).

-

Pulse Sequence: zg30 (standard 30° pulse).

-

Relaxation Delay (D1):

seconds. The quaternary carbons and methyls in this semi-rigid ring system may have longer -

Scans (NS): 16–64 (sufficient for >5 mg sample).

Spectral Analysis & Assignment

The following data assumes the HCl salt form in D₂O , where the amine is protonated (

The Aliphatic Region (0.8 – 2.0 ppm)

This region contains the high-field signals from the methyl groups and the "top" of the piperidine ring.

-

0.92 ppm (3H, doublet, J = 6.5 Hz): Piperidine 4-Methyl group. This is the most shielded signal.

-

1.35 ppm (3H, doublet, J = 7.0 Hz): Propanoic acid methyl group (

-CH-). -

1.40 – 1.90 ppm (5H, complex multiplet):

-

Piperidine

methylene protons (4H). -

Piperidine

methine proton (1H). -

Note: These often overlap. In high-field instruments (600 MHz), the axial and equatorial protons may resolve into distinct multiplets.

-

The Alpha-Heteroatom Region (2.5 – 4.0 ppm)

This is the diagnostic region. Signals here are deshielded by the electronegative Nitrogen and the Carboxyl group.

-

2.80 – 3.40 ppm (4H, broad multiplets): Piperidine

protons (adjacent to Nitrogen).-

Crucial Analysis: Due to the chiral center at the propanoic tail, these protons are diastereotopic . You will likely see two sets of signals or a very complex broad multiplet rather than a simple triplet. The axial protons typically appear upfield of the equatorial protons.

-

-

3.75 ppm (1H, quartet, J = 7.0 Hz): Propanoic acid

-proton (-

This signal is split into a quartet by the adjacent methyl group.

-

Shift Logic: It is deshielded by both the carboxylic acid and the cationic nitrogen.

-

The Exchangeable Region (> 8.0 ppm)

-

COOH / NH+: In D₂O, these protons exchange rapidly with the solvent and appear as part of the HDO peak (~4.79 ppm). In DMSO-d6, a broad singlet at >10 ppm (COOH) and a broad signal at ~9 ppm (NH+) would be visible.

Summary Table of Chemical Shifts[3]

| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| Piperidine-Me | CH₃ | 0.90 – 0.95 | Doublet (J~6.5) | 3H | Shielded, remote from EWG. |

| Propanoic-Me | CH₃ | 1.30 – 1.40 | Doublet (J~7.0) | 3H | Vicinal coupling to |

| Ring Body | CH/CH₂ | 1.40 – 1.90 | Multiplet | 5H | |

| Ring Alpha | N-CH₂ | 2.80 – 3.40 | Multiplet (Complex) | 4H | Diastereotopic, |

| Backbone Alpha | N-CH | 3.60 – 3.80 | Quartet (J~7.0) | 1H | Deshielded by COOH + N. |

Troubleshooting & Impurity Profiling

Common synthesis routes involve the alkylation of 2-bromopropanoic acid with 4-methylpiperidine. Impurities are easily identified by NMR.

Graphviz Visualization: Impurity Identification

The following decision tree aids in identifying common spectral anomalies.

Caption: Diagnostic workflow for identifying unreacted starting materials in the crude mixture.

Validation Checklist (Self-Correcting Protocol)

-

Integration Check: The ratio of the two methyl doublets must be exactly 1:1 (3H:3H). If the doublet at 0.9 ppm integrates higher, you have residual 4-methylpiperidine.

-

Chiral Purity: If the starting material (2-bromopropanoic acid) was racemic, the product is a racemate. If a chiral starting material was used, check for enantiomeric excess (ee) using a chiral solvating agent (e.g., Pirkle alcohol), as the standard NMR spectrum of enantiomers is identical in achiral solvents.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

SDBS Web . (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for validating piperidine ring shifts).[2]

-

Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for diastereotopic assignments).

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-(4-Methylpiperidin-1-yl)propanoic acid

Introduction: The Analytical Challenge and Opportunity

Welcome to a comprehensive exploration of the mass spectrometric behavior of 2-(4-Methylpiperidin-1-yl)propanoic acid. This guide is designed not as a rigid protocol, but as a narrative journey through the analytical process, grounded in the principles of expert experience and scientific integrity. Our focus is on understanding the "why" behind the "how," enabling you to develop robust, reliable, and insightful analytical methods for this and similar molecules.

2-(4-Methylpiperidin-1-yl)propanoic acid is a small molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid group. This zwitterionic potential makes it an interesting candidate for analysis by mass spectrometry (MS), a powerful technique for determining the mass, structure, and quantity of molecules.[1][2] This guide will provide the foundational knowledge and practical steps to confidently analyze this compound, from initial in-silico predictions to the interpretation of complex fragmentation spectra.

Foundational Principles: Predicting Mass Spectrometric Behavior

A successful analysis begins long before the sample is introduced into the instrument. By examining the molecule's structure, we can predict its behavior and make informed decisions about the analytical strategy.

In Silico Analysis: An Analyst's Foresight

Before entering the lab, a thorough in-silico (computational) analysis is crucial. For our target molecule, we can deduce the following:

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | [3] |

| Monoisotopic Mass | 171.1259 g/mol | [4][5] |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)propanoic acid | [3] |

The key structural features that will dictate its mass spectrometric behavior are:

-

The Tertiary Amine (Piperidine Nitrogen): This is the most basic site and the primary candidate for protonation in positive-ion electrospray ionization (ESI). The N-alkyl group is a site of potential fragmentation.[6]

-

The Carboxylic Acid Group: This is the most acidic site, making it suitable for deprotonation in negative-ion ESI. Fragmentation can occur through the loss of water or the entire carboxyl group.[7][8]

-

The Piperidine Ring: This saturated heterocyclic structure can undergo characteristic ring-opening fragmentation pathways.[9][10]

Selecting the Right Ionization Technique

The goal of the ionization source is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation.

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for polar and thermally labile molecules like ours.[11] Given the presence of both a basic nitrogen and an acidic carboxylic acid, ESI is the premier choice. In positive ion mode, we expect to see the protonated molecule, [M+H]+, at m/z 172.1332. In negative ion mode, the deprotonated molecule, [M-H]-, at m/z 170.1188 is anticipated.

-

Atmospheric Pressure Chemical Ionization (APCI): While also suitable for small molecules, APCI is generally better for less polar compounds and can sometimes induce more in-source fragmentation. For this zwitterionic-capable molecule, ESI is the more logical and gentle starting point.

Experimental Design: A Self-Validating Workflow

A robust analytical method is a self-validating one. Each step, from sample preparation to data acquisition, should be designed to ensure accuracy, precision, and reliability.

Sample Preparation: The Foundation of Quality Data

Contaminants or improper solvent choice during sample preparation can significantly impact the quality of mass spectrometry results.[12]

Step-by-Step Protocol for Standard Preparation:

-

Initial Stock Solution: Accurately weigh and dissolve the 2-(4-Methylpiperidin-1-yl)propanoic acid standard in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Ensure the solvent is of high purity (LC-MS grade).[13]

-

Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography) to a final concentration of approximately 1-10 µg/mL.[13]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[14]

-

Blanks: Prepare a blank sample consisting of only the final dilution solvent to be run before and after the sample set to check for carryover and system contamination.[13]

Causality Behind Choices:

-

Solvent Choice: Methanol and acetonitrile are excellent choices as they are polar enough to dissolve the analyte and are fully compatible with ESI.

-

Concentration: Starting in the low µg/mL range helps to avoid detector saturation and ion suppression effects.

-

Filtration: This is a critical step to protect the expensive LC column and MS instrument from blockages.[14]

Liquid Chromatography (LC) Method: Achieving Separation

Chromatographic separation is essential to remove matrix components and separate isomers or impurities from the analyte of interest before it enters the mass spectrometer.

Recommended LC Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The industry standard for small molecule separations, offering good retention for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid helps to protonate the piperidine nitrogen, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common and effective organic modifier for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A typical starting gradient to elute a wide range of compounds. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 2-5 µL | A small volume minimizes peak distortion. |

This molecule's zwitterionic nature can present a challenge in reversed-phase chromatography.[15] By keeping the mobile phase pH low with formic acid, we ensure the carboxylic acid is neutral and the tertiary amine is protonated, leading to more predictable and reproducible retention.

Mass Spectrometer and Data Acquisition

The following is a robust workflow for acquiring high-quality data for both qualitative and quantitative analysis.

-

Full Scan MS: Initially, a full scan is performed to detect all ions within a specified mass range (e.g., m/z 50-500). This allows for the identification of the protonated molecule [M+H]+ at m/z 172.13.

-

Tandem Mass Spectrometry (MS/MS): A data-dependent acquisition (DDA) is then employed. The mass spectrometer automatically selects the most intense ion from the full scan (in this case, m/z 172.13) and subjects it to collision-induced dissociation (CID) to generate fragment ions. This MS/MS spectrum provides a structural fingerprint of the molecule.[16]

Data Interpretation: Decoding the Mass Spectra

The true power of mass spectrometry lies in the interpretation of the data to elucidate the structure of the analyte.

The Full Scan Spectrum: The Molecular Ion

In positive ion ESI, the full scan spectrum should show a prominent peak at m/z 172.13, corresponding to the [M+H]+ ion. The presence of an A+1 isotopic peak at approximately 1.1% intensity for each carbon atom (9 carbons in this molecule) would result in a small peak at m/z 173.13, further confirming the elemental composition.

The MS/MS Spectrum: A Structural Fingerprint

The MS/MS spectrum, generated by CID of the m/z 172.13 precursor ion, is where the detailed structural information is found. Based on the known fragmentation patterns of piperidine derivatives and carboxylic acids, we can predict the following key fragmentation pathways.[7][9][10][17]

Proposed Fragmentation Pathways:

Interpretation of Key Fragments:

-

m/z 154.12 ([M+H - H₂O]⁺): A characteristic neutral loss for molecules containing a carboxylic acid.[10][18] The protonated molecule readily eliminates a molecule of water.

-

m/z 126.13 ([M+H - HCOOH]⁺): This corresponds to the loss of formic acid, a common fragmentation pathway for protonated carboxylic acids.

-

m/z 98.10: This ion likely results from the cleavage of the propanoic acid side chain, followed by a rearrangement, leading to a protonated methyl-piperidine species. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway for amines.[7][9]

-

m/z 84.08: This fragment could arise from the complete loss of the propanoic acid substituent from the nitrogen, resulting in a charged piperidine ring fragment.

Summary of Predicted Fragment Ions:

| m/z (Predicted) | Proposed Formula | Description |

| 172.13 | [C9H18NO2]+ | Precursor Ion ([M+H]+) |

| 154.12 | [C9H16NO]+ | Neutral loss of water |

| 126.13 | [C8H16N]+ | Neutral loss of formic acid |

| 98.10 | [C6H12N]+ | Protonated 4-methylpiperidine |

| 84.08 | [C5H10N]+ | Piperidine ring fragment |

Advanced Applications: Quantitative Analysis

For drug development and other regulated industries, quantifying the amount of a substance is often the end goal. Tandem mass spectrometry is exceptionally well-suited for this through a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

In an SRM experiment, instead of scanning a wide range of masses, the mass spectrometer is programmed to only allow the precursor ion (m/z 172.13) to pass through the first mass analyzer. This ion is then fragmented, and the second mass analyzer is set to only detect one or two specific, intense fragment ions (e.g., m/z 98.10 and m/z 126.13). This highly specific detection method provides excellent sensitivity and selectivity, allowing for accurate quantification even in complex biological matrices.

Conclusion

The mass spectrometric analysis of 2-(4-Methylpiperidin-1-yl)propanoic acid is a multifaceted process that leverages the unique chemical properties of the molecule. By understanding its structure, we can predict its ionization and fragmentation behavior, design a robust LC-MS/MS method, and interpret the resulting data with confidence. Electrospray ionization in positive mode, coupled with collision-induced dissociation, provides a wealth of structural information, with key fragmentation pathways involving the loss of water, the cleavage of the propanoic acid side chain, and fragmentation of the piperidine ring. This guide provides a framework for developing and executing a comprehensive analytical strategy for this molecule, serving as a powerful tool in the arsenal of researchers and drug development professionals.

References

- Ibuprofen [Internet].

-

Lin K, Li Y, Wang Z, Liu Y, Wang Y. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry. 2020;31(4):858-867. Available from: [Link]

-

Aiman S, Singh K. Mass Spectrometer. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2026. Available from: [Link]

-

Banerjee S, Mazumdar S. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. In: Supramolecular Chemistry [Internet]. IntechOpen; 2012. Available from: [Link]

- LC Analysis of Zwitterions with Ion-Free Mobile Phase [Internet]. SIELC Technologies.

- 2-(4-methylpiperidin-1-yl)propanoic acid [Internet]. Fluorochem.

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives [Internet]. BenchChem.

- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep [Internet]. The Blog - Tecan.

-

Kristensen, T., Cazaunau, M., Gratien, A., et al. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. 2024;58(20):8583-8591. Available from: [Link]

-

Tautenhahn R, Patti GJ, Rinehart D, Siuzdak G. XCMS Online: a web-based platform to process untargeted metabolomic data. Analytical Chemistry. 2012;84(11):5035-5039. Available from: [Link]

-

Introduction to Mass Spectrometry [Internet]. Chemistry LibreTexts. 2024. Available from: [Link]

-

Zuanazzi MR, Ireno IC, Dalsenter PR, et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. 2018;53(8):722-730. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns [Internet]. Chemistry LibreTexts. 2023. Available from: [Link]

-

Prepping Small Molecules for Mass Spec [Internet]. Biocompare.com. 2019. Available from: [Link]

-

Procedure for N-alkylation of Piperidine? [Internet]. ResearchGate. 2017. Available from: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. 2023. Available from: [Link]

-

Mass spectrometry [Internet]. Wikipedia. 2026. Available from: [Link]

- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS [Internet].

-

HPLC method dev strategies for Zwitterions [Internet]. Chromatography Forum. 2019. Available from: [Link]

-

Lin K, Li Y, Wang Z, Liu Y, Wang Y. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry. 2020;31(4):858-867. Available from: [Link]

-

Murphy SM, Sorooshian A, Kroll JH, et al. Secondary aerosol formation from atmospheric reactions of aliphatic amines. Atmospheric Chemistry and Physics. 2007;7(9):2313-2337. Available from: [Link]

- Sample Preparation Protocol for Open Access MS [Internet]. Mass Spectrometry Research Facility.

-

An Education in ESI [Internet]. The Analytical Scientist. Available from: [Link]

-

Why can zwitterions be difficult detect by HPLC-MS? [Internet]. Chemistry Stack Exchange. 2020. Available from: [Link]

-

Theoretical Mass Spectrometry [Internet]. National Institute of Standards and Technology. 2013. Available from: [Link]

-

3-(4-Methylpiperidin-1-yl)propanoic acid [Internet]. PubChem. Available from: [Link]

-

Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups [Internet]. ResearchGate. Available from: [Link]

-

Mass spectrometry – Knowledge and References [Internet]. Taylor & Francis. Available from: [Link]

- LC-MS Sample Preparation: Techniques & Challenges [Internet].

-

Pesek JJ, Matyska MT. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. 2017;35(11):810-817. Available from: [Link]

- Fragmentation and Interpretation of Spectra [Internet].

-

Tolf BR, Jiang X, Wegmann-Szente A, et al. Collision-activated dissociation studies of alkylamines formed from copper-induced dealkylation of N-alkylporphyrins. Journal of the American Society for Mass Spectrometry. 1996;7(8):72-81. Available from: [Link]

-

Foley DJ, Chepiga KM, Youngsaye W, et al. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of piperidine-3-carboxylic acid methyl ester. RSC Medicinal Chemistry. 2022;13(12):2369-2376. Available from: [Link]

-

Harrison AG. The structure and fragmentation of protonated carboxylic acids in the gas phase. Organic Mass Spectrometry. 1987;22(10):637-642. Available from: [Link]

-

Pivatto M, Crotti AEM, Lopes NP, et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. 2005;16(6b):1423-1430. Available from: [Link]

-

Zhang Y, Wang Y, Chen P, et al. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society. 2025;147(35):15678-15686. Available from: [Link]

-

Fragmentation in Mass Spectrometry [Video]. YouTube. 2023. Available from: [Link]

-

2-Methyl-2-(piperidin-1-yl)propanoic acid [Internet]. PubChem. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-(4-Methylpiperidin-1-yl)propanoic acid | C9H17NO2 | CID 1090064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-2-(piperidin-1-yl)propanoic acid | C9H17NO2 | CID 19965467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Collision-activated dissociation studies of alkylamines formed from copper-induced dealkylation of N-alkylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. selectscience.net [selectscience.net]

- 15. sielc.com [sielc.com]

- 16. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. cdnsciencepub.com [cdnsciencepub.com]

In-Silico Optimization of 2-(4-Methylpiperidin-1-yl)propanoic Acid: A CNS-Focused Screening Protocol

Topic: In-Silico Screening of 2-(4-Methylpiperidin-1-yl)propanoic Acid Derivatives Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The scaffold 2-(4-methylpiperidin-1-yl)propanoic acid represents a privileged pharmacophore in Central Nervous System (CNS) drug discovery. Structurally, it combines a lipophilic cationic center (the 4-methylpiperidine) with a chiral polar tail (the propanoic acid moiety). This architecture mimics endogenous neurotransmitter modulators and has been extensively cited as a core fragment for Sigma-1 Receptor (S1R) ligands and GABA transporter inhibitors.

This guide details a rigorous in-silico screening workflow to evolve this core acid into high-affinity amide derivatives. By leveraging reaction-based library enumeration, stereoselective docking, and molecular dynamics, we aim to identify leads with optimal Blood-Brain Barrier (BBB) permeability and sub-nanomolar affinity.

Scaffold Analysis & Pharmacophore Mapping

Structural Deconstruction

The core molecule acts as an amphiphilic anchor. Successful screening requires understanding its three functional zones:

-

The Cationic Head (Piperidine Nitrogen): At physiological pH (7.4), the tertiary amine (

) is protonated. This positive charge is critical for forming an electrostatic "ionic lock" with aspartate or glutamate residues in target proteins (e.g., Glu172 in S1R). -

The Lipophilic Bulk (4-Methyl Group): This substituent probes hydrophobic pockets, enhancing selectivity over related receptors (e.g., Sigma-2 or Muscarinic receptors).

-

The Chiral Tail (Propanoic Acid): The C2 position is a chiral center. Biological activity often resides exclusively in one enantiomer (typically S-configuration for amino-acid-like transport). The carboxylic acid is a "synthetic handle" for generating propionamide libraries to mask polarity and improve BBB penetration.

Biological Context: The Sigma-1 Receptor Case Study

For this protocol, we utilize the Sigma-1 Receptor (S1R) as the primary screening target.[1] S1R modulation is a validated mechanism for neuropathic pain and neurodegeneration. The 4-methylpiperidine moiety is a known "S1R-privileged" fragment.

Phase I: Combinatorial Library Design

Instead of screening random databases, we employ Reaction-Based Enumeration . We will virtually "synthesize" a library of amides by coupling the core acid with diverse primary and secondary amines.

Protocol:

-

Core Preparation: Generate both (R) and (S) enantiomers of the parent acid.

-

Reagent Selection: Select 500–1,000 diverse amines from the eMolecules or Enamine building block databases. Prioritize reagents with aromatic rings (benzyl amines, anilines) to target the S1R "secondary hydrophobic pocket."

-

Enumeration: Use RDKit or Schrödinger Enumeration tool to simulate Amide Coupling:

-

Reaction SMARTS:[OH] + [N:2] >> [N:2]

-

Output: ~2,000 discrete analogues (1,000 amines × 2 enantiomers).

-

Phase II: ADMET & Physicochemical Filtering (The "Fail Early" Gate)

CNS drugs require strict physicochemical compliance. We filter the enumerated library before docking to save computational resources.

Key Metrics & Thresholds:

| Parameter | Threshold | Rationale |

| Molecular Weight (MW) | < 450 Da | Maintain CNS drug-likeness (Travers’ Rules). |

| Topological Polar Surface Area (TPSA) | < 90 Ų | TPSA > 90 Ų correlates with poor BBB penetration. |

| cLogP | 2.0 – 4.5 | Optimal lipophilicity for membrane crossing without phospholipidosis risk. |

| H-Bond Donors (HBD) | ≤ 2 | Excess donors impede BBB transport. |

| Basic pKa | 7.5 – 10.0 | Ensure protonation for receptor binding while allowing equilibrium for transport. |

Implementation: Use RDKit (Python) or QikProp to calculate descriptors. Discard any compound failing >1 rule.

Phase III: Stereoselective Molecular Docking

Target Preparation

-

Source: Protein Data Bank (PDB ID: 5HK1 or 6DJZ - Human S1R bound to ligands).

-

Grid Generation: Center the grid box (20Å x 20Å x 20Å) on the co-crystallized ligand, ensuring Glu172 is enclosed.

-

Constraint: Define a Positional Constraint or Pharmacophore Constraint for a positive charge at the Glu172 carboxylate. This forces the piperidine nitrogen to anchor correctly.

Docking Protocol (AutoDock Vina / Glide)

-

Ligand Prep: Generate 3D conformers (max 50 per ligand). Crucial: Protonate the piperidine nitrogen.

-

Precision: Run Standard Precision (SP) docking first.

-

Scoring: Filter by Binding Affinity (

). -

Visual Inspection: Discard poses that do not show the salt bridge with Glu172 or

stacking with Tyr103/Phe107 .

Phase IV: Molecular Dynamics (MD) Validation

Docking is static; MD proves stability. We subject the top 5% of hits to dynamic simulation.

Workflow:

-

System Setup: Solvate ligand-protein complex in a TIP3P water box; add Na+/Cl- ions (0.15 M) to neutralize.

-

Equilibration: NVT (100 ps) followed by NPT (100 ps) ensembles to stabilize temperature (310 K) and pressure (1 bar).

-

Production Run: 50–100 ns simulation using GROMACS or Desmond.

-

Analysis Metrics:

-

RMSD (Root Mean Square Deviation): Ligand RMSD should remain < 2.0 Å relative to the protein backbone.

-

H-Bond Persistence: The salt bridge with Glu172 should exist for >80% of the simulation time.

-

Visualizing the Screening Architecture

The following diagram illustrates the integrated workflow, emphasizing the feedback loop between structural analysis and library design.

Caption: Figure 1. End-to-end in-silico screening workflow for piperidine propanoic acid derivatives, moving from combinatorial enumeration to dynamic validation.

References

-

Kubota, K., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain.[5] European Journal of Medicinal Chemistry.

-

Schmidt, H.R., et al. (2016). Crystal structure of the human sigma-1 receptor.[1][6] Nature.

-

Lipinski, C.A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Trott, O., & Olson, A.J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[2]

-

Pajouhesh, H., & Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx.

Sources

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy 2-Methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]propanoic acid [smolecule.com]

- 5. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

2-(4-Methylpiperidin-1-yl)propanoic acid structural analogs

An In-Depth Technical Guide to the Structural Analogs of 2-(4-Methylpiperidin-1-yl)propanoic Acid for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The Untapped Potential of Piperidine-Containing Scaffolds

In the landscape of medicinal chemistry, the piperidine moiety stands as a privileged scaffold, a recurring structural motif in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have cemented its role in the design of novel therapeutics. When coupled with a propanoic acid functionality, as in the case of 2-(4-methylpiperidin-1-yl)propanoic acid, a molecule emerges with the potential to interact with a diverse range of biological targets. This guide delves into the core principles of designing and evaluating structural analogs of this parent compound, offering a roadmap for researchers, scientists, and drug development professionals to unlock its therapeutic promise. We will explore the nuances of synthetic strategies, the subtleties of structure-activity relationships (SAR), and the practical application of experimental protocols, all grounded in established scientific literature.

Section 1: Deconstruction of the Core Scaffold and Strategic Design Considerations

The parent compound, 2-(4-methylpiperidin-1-yl)propanoic acid, presents three primary regions for chemical modification to generate a library of structural analogs. A thorough understanding of the potential impact of modifications at each site is paramount for a rational and efficient drug discovery campaign.

-

The 4-Methylpiperidine Ring: This saturated heterocycle is a cornerstone of the molecule's three-dimensional structure. The methyl group at the 4-position introduces a specific stereochemical and lipophilic element. Modifications to this ring can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. Key questions to consider include:

-

What is the impact of altering the substituent at the 4-position? (e.g., replacing methyl with larger alkyl groups, polar functionalities, or aromatic rings).

-

How does the stereochemistry at the 4-position affect biological activity?

-

Can the piperidine ring be replaced with other saturated heterocycles (e.g., pyrrolidine, morpholine, piperazine) to probe the importance of the ring nitrogen's basicity and the overall ring size?[1]

-

-

The Propanoic Acid Chain: This linker region, with its carboxylic acid terminus, is a critical determinant of the molecule's physicochemical properties, including solubility and potential for ionic interactions with biological targets. Strategic modifications here can fine-tune these properties and explore the spatial requirements of the binding pocket. Considerations include:

-

Varying the length of the alkyl chain (e.g., acetic acid, butanoic acid analogs).

-

Introducing substituents on the alkyl chain to alter conformation and lipophilicity.

-

Esterification of the carboxylic acid to create prodrugs with improved membrane permeability.[2]

-

-

The N-Substituent Linkage: The tertiary amine linkage between the piperidine ring and the propanoic acid chain is a key pivot point. Its basicity and the steric hindrance around it can influence receptor engagement and metabolic stability.

The following diagram illustrates the key regions for modification on the core scaffold.

Caption: Key regions for structural modification on the 2-(4-methylpiperidin-1-yl)propanoic acid scaffold.

Section 2: Synthetic Strategies for Analog Generation

The synthesis of 2-(4-methylpiperidin-1-yl)propanoic acid and its analogs can be approached through several reliable synthetic routes. The choice of a specific route will depend on the desired modifications and the availability of starting materials. A common and versatile approach involves the N-alkylation of 4-methylpiperidine with a suitable propanoate derivative.

General Synthetic Workflow

The following diagram outlines a generalized synthetic workflow for the preparation of the target analogs.

Caption: Generalized synthetic workflow for the preparation of 2-(4-substituted-piperidin-1-yl)propanoic acid analogs.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate

This protocol is adapted from methodologies described for the synthesis of similar N-alkylated piperidine and piperazine derivatives.[2][3]

Materials:

-

4-Methylpiperidine

-

Ethyl 2-bromopropanoate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-methylpiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methylpiperidin-1-yl)propanoate.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Exploration of Structural Analogs and Structure-Activity Relationships (SAR)

The true potential of the 2-(4-methylpiperidin-1-yl)propanoic acid scaffold lies in the systematic exploration of its structural analogs. By making targeted modifications and evaluating their biological activity, we can elucidate key structure-activity relationships that guide the development of potent and selective drug candidates.

Analogs with Modified Piperidine Ring: Probing Receptor-Ligand Interactions

Modifications to the 4-methylpiperidine ring can provide valuable insights into the steric and electronic requirements of the binding pocket.

| Modification | Rationale | Potential Biological Activities | Representative References |

| Variation of the 4-substituent (alkyl, aryl, polar groups) | To explore the size and nature of the binding pocket at this position. | NMDA receptor antagonism[4], Monoamine uptake inhibition[1] | [4],[1] |

| Introduction of heteroatoms in the ring (e.g., piperazine, morpholine) | To modulate the basicity of the ring nitrogen and introduce hydrogen bond donors/acceptors. | Cytotoxicity[2], Antifungal activity[3] | [2],[3] |

| Chiral separation of 4-substituted analogs | To investigate stereospecific interactions with the biological target. | Varies depending on the target. | N/A |

Analogs with Modified Propanoic Acid Chain: Fine-Tuning Physicochemical Properties

Alterations to the propanoic acid moiety can significantly impact the molecule's solubility, lipophilicity, and ability to form ionic bonds.

| Modification | Rationale | Potential Biological Activities | Representative References |

| Chain length variation (acetic, butanoic acid) | To optimize the distance between the piperidine ring and the acidic group. | FAAH inhibition[5] | [5] |

| Esterification of the carboxylic acid | To create prodrugs with enhanced cell permeability. | Cytotoxicity[2] | [2] |

| Bioisosteric replacement of the carboxylic acid (e.g., tetrazole, phosphonic acid) | To improve metabolic stability and oral bioavailability. | NMDA receptor antagonism[4] | [4] |

Structure-Activity Relationship (SAR) Insights from Related Compound Classes

While direct SAR data for 2-(4-methylpiperidin-1-yl)propanoic acid is scarce, we can draw valuable inferences from studies on structurally related compounds. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, modifications to the propanamide and the C-region (equivalent to the piperidine ring here) significantly impacted binding affinity and antagonist potency.[6] Similarly, studies on (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of cytosolic phospholipase A2 demonstrated that the length of an alkyl substituent on the pyrrole ring was critical for inhibitory activity.[7]

The following diagram illustrates the logical flow of an SAR investigation for this scaffold.

Caption: Logical workflow for a structure-activity relationship (SAR) study.

Section 4: In Vitro Biological Evaluation: A Protocol for a Competitive Radioligand Binding Assay

To assess the potential of the synthesized analogs to interact with a specific G-protein coupled receptor (GPCR), a competitive radioligand binding assay is a standard and robust method. This protocol provides a general framework that can be adapted for various GPCR targets.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor of interest. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor

-

Test compounds (synthesized analogs) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other additives as required for the specific receptor)

-

96-well microplates

-

Scintillation vials

-

Liquid scintillation cocktail

-

Microplate shaker

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Dilute the cell membranes and the radiolabeled ligand to the desired concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, the test compound solution, the radiolabeled ligand solution, and the cell membrane suspension to each well.

-

Include wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) on a microplate shaker to allow the binding to reach equilibrium.

-

-

Termination of Binding and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Transfer the filters to scintillation vials.

-

Add liquid scintillation cocktail to each vial.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the dose-response curve.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

-

Self-Validation: The assay should include appropriate controls, and the results should be reproducible across multiple experiments. The determined Ki values for known reference compounds should be consistent with literature values.

Section 5: Future Directions and Advanced Concepts

The exploration of 2-(4-methylpiperidin-1-yl)propanoic acid analogs is not limited to traditional medicinal chemistry approaches. The integration of modern drug discovery technologies can accelerate the identification of promising lead compounds.

-

In Silico Screening and Molecular Modeling: Computational methods, such as virtual screening of compound libraries and molecular docking studies, can be employed to predict the binding affinity of novel analogs for specific targets.[8][9] This can help prioritize the synthesis of compounds with the highest probability of success.

-

Quantitative Structure-Activity Relationship (QSAR): As a sufficient number of analogs are synthesized and tested, QSAR models can be developed to correlate the structural features of the compounds with their biological activity.[9] These models can then be used to predict the activity of yet-to-be-synthesized analogs.

-

Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a starting point for FBDD. By identifying low-molecular-weight fragments that bind to the target, novel analogs can be designed by growing or linking these fragments.

Conclusion: A Scaffold Ripe for Discovery

The 2-(4-methylpiperidin-1-yl)propanoic acid scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its inherent structural features, combined with the vast potential for chemical modification, offer a rich playground for medicinal chemists. By employing rational design principles, efficient synthetic strategies, and robust biological evaluation methods, the full therapeutic potential of this compound class can be realized. This guide has provided a comprehensive framework for embarking on this journey of discovery, grounded in scientific rigor and practical application. The path from a simple core structure to a life-changing medicine is challenging, but for scaffolds such as this, the potential rewards are immeasurable.

References

-

Whitten, J. P., et al. (1989). 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity. Journal of Medicinal Chemistry, 32(8), 1970-1975. [Link]

-

Kumar, A., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

- Zhang, J., et al. (2016). The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.

-

Reddy, M. S., et al. (2014). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Quick Company. [Link]

-

Kopanska, K., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 25(22), 5431. [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

-

Sharma, D., et al. (2012). Antimicrobial activity of synthesized propionic acid derivatives. Medicinal Chemistry Research, 21(10), 2846-2856. [Link]

- Reddy, B. R., et al. (2013). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

Al-Huraish, A. H., et al. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Frontiers in Microbiology, 15, 1370258. [Link]

- Reddy, M. S., et al. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

Wang, M., et al. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. Journal of Medicinal Chemistry, 66(21), 14756-14770. [Link]

-

Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 22(3), 1262-1266. [Link]

-

Joshi, A., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. International Journal of Pharmaceutical Sciences and Research, 10(7), 3364-3370. [Link]

-

Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

-

Gonzalez-Garcia, R. A., et al. (2017). Current advances in biological production of propionic acid. Biotechnology Letters, 39(5), 637-649. [Link]

-

Reddanna, P., et al. (1998). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry, 41(13), 2277-2286. [Link]

-

Al-Mekhlafi, F. A., et al. (2021). Fatty Acid Analysis, Chemical Constituents, Biological Activity and Pesticide Residues Screening in Jordanian Propolis. Molecules, 26(16), 4927. [Link]

-

Kummari, S., et al. (2020). Structure-Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 25(11), 2636. [Link]

-

Hussain, M., et al. (2019). Synthesis, Characterization and DFT Study of Bioactive 2-[(2-Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. Applied Organometallic Chemistry, 33(10), e5137. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes, 5(2), 161-168. [Link]

-

Nonaka, Y., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(22), 8012-8021. [Link]

Sources

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-Methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]propanoic acid [smolecule.com]

- 6. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. mdpi.com [mdpi.com]

Preliminary Toxicological Assessment of 2-(4-Methylpiperidin-1-yl)propanoic Acid

[1]

Executive Summary

This technical guide outlines the preliminary safety assessment strategy for 2-(4-Methylpiperidin-1-yl)propanoic acid . As a tertiary amine-containing carboxylic acid, this molecule presents a distinct toxicological profile characterized by zwitterionic properties at physiological pH. While the piperidine moiety suggests potential off-target risks (specifically hERG inhibition), the propanoic acid tail likely mitigates lipophilicity-driven toxicity. This guide prioritizes in silico prediction, genotoxicity screening (Ames), and cardiotoxicity profiling to support a Go/No-Go decision in early drug discovery.

Compound Characterization & In Silico Profiling

Before wet-lab experimentation, a structural interrogation is required to define the "Safety Window."

Structural Alerts and Physicochemical Logic

The molecule consists of a 4-methylpiperidine core N-linked to a propanoic acid chain.

-

Zwitterionic Nature: At pH 7.4, the tertiary amine (pKa ~9-10) is protonated, and the carboxylic acid (pKa ~4.5) is deprotonated. This high polarity suggests limited Blood-Brain Barrier (BBB) penetration, reducing CNS toxicity risks compared to non-polar piperidine analogs (e.g., fentanyl precursors).

-

Cramer Classification: Likely Class III (high safety concern) due to the aliphatic tertiary amine, requiring rigorous genotoxicity testing.

-

Structural Alert (hERG): The 4-methylpiperidine moiety is a known pharmacophore for hERG potassium channel blockade. However, the anionic carboxylate often reduces this affinity by disrupting hydrophobic interactions within the channel pore.

In Silico Screening Workflow

Protocol:

-

QSAR Analysis: Run the structure through Derek Nexus or OECD QSAR Toolbox to check for mutagenicity alerts.

-

Metabolic Prediction: Use Fame 3 or BioTransformer to predict Phase I (N-dealkylation) and Phase II (Glucuronidation) metabolites.

Genotoxicity Assessment: The Ames Test (OECD 471)[2][3][4][5][6]

The first critical wet-lab gate is mutagenicity. The presence of the secondary amine impurity (if synthesis is incomplete) or specific metabolic intermediates necessitates a robust bacterial reverse mutation assay.

Strategic Rationale

We utilize the OECD 471 guideline but modify it for early screening by using a "2-strain" reduced protocol (TA98 and TA100) before scaling to the full 5-strain regulatory requirement. This saves compound and time while catching ~90% of mutagens.

Detailed Protocol (Standard Plate Incorporation)

Reagents:

-

Test Strains: Salmonella typhimurium TA98 (frameshift), TA100 (base-pair substitution).

-

Metabolic Activation: S9 fraction (rat liver homogenate induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone).

-

Controls:

-

Negative:[1] DMSO or Sterile Water (Vehicle).

-

Positive (with S9): 2-Aminoanthracene (2-AA).

-

Positive (without S9): Sodium Azide (TA100), 2-Nitrofluorene (TA98).

-

Step-by-Step Workflow:

-

Inoculation: Grow bacterial cultures to

cells/mL (Late log phase). -

Preparation: Prepare top agar containing 0.05 mM histidine/biotin (trace amounts allow limited growth to fix mutations).

-

Treatment:

-

Mix 0.1 mL bacterial culture + 0.5 mL S9 mix (or buffer) + 0.1 mL Test Compound (5 concentrations: 0.5 to 5000 µ g/plate ).

-

Add 2.0 mL molten top agar (

C). -

Vortex gently (3 seconds) and pour onto Minimal Glucose Agar plates.

-

-

Incubation: Invert plates and incubate at

C for 48–72 hours. -

Readout: Count revertant colonies manually or using an automated colony counter.

Self-Validating Criteria:

-

The background (negative control) lawn must be uniform (confirming no cytotoxicity).

-

Positive controls must show a

3-fold increase in revertants over vehicle. -

Dose-response relationship must be observed for a "Positive" call.

Cardiotoxicity: hERG Inhibition Screening[8][9][10]

Piperidine derivatives are notorious for causing QT interval prolongation via hERG channel blockade. This is the highest risk factor for this chemical class.

The "Piperidine Risk" Mechanism

The protonated nitrogen of the piperidine ring can mimic potassium ions (

-

Hypothesis: The propanoic acid tail of 2-(4-Methylpiperidin-1-yl)propanoic acid adds a negative charge that may electrostatically repel the channel pore, potentially lowering toxicity compared to neutral piperidines.

Automated Patch Clamp Protocol (QPatch/Patchliner)

Objective: Determine the IC50 for hERG tail current inhibition.

-

Cell Line: CHO or HEK293 cells stably expressing hERG (

). -

Solutions:

-

Extracellular: Tyrode’s solution.

-

Intracellular: K-Aspartate based pipette solution.

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +40 mV for 2 seconds (opens channels).

-

Repolarize to -50 mV for 2 seconds (elicits tail current).

-

-

Dosing: Apply compound in ascending concentrations (0.1, 1, 10, 30 µM).

-

Analysis: Measure peak tail current amplitude.

-

Acceptance Criteria: Seal resistance

; Run-down

-

Cytotoxicity & Hepatotoxicity (HepG2 Assay)

Since the liver is the primary site of metabolism for propanoic acid derivatives (via Beta-oxidation or Glucuronidation), hepatotoxicity must be ruled out.

MTT Assay Protocol

Principle: Conversion of MTT (yellow tetrazolium) to purple formazan by mitochondrial succinate dehydrogenase in living cells.

-

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Expose cells to compound (0.1 – 100 µM) for 48 hours.

-

Include: Triton X-100 (1%) as positive kill control.

-

-

MTT Addition: Add MTT reagent (5 mg/mL) to final conc. of 0.5 mg/mL. Incubate 3-4h at

C. -

Solubilization: Aspirate media; add DMSO to dissolve formazan crystals.

-

Quantification: Measure Absorbance (OD) at 570 nm.

Data Interpretation:

-

Threshold: An IC50

signals high hepatotoxic risk.

Visualizing the Assessment Workflow

The following diagram illustrates the decision tree for the toxicological evaluation of this NCE (Novel Chemical Entity).

Caption: Decision tree for the preliminary safety assessment of piperidine-propanoic acid derivatives.

Summary of Data Requirements

| Assay | Endpoint | Critical Threshold | Risk Implication |

| In Silico (QSAR) | Structural Alerts | Positive Alert | Potential DNA reactivity; requires mechanistic follow-up. |

| Ames Test | Revertant Colonies | Mutagenic carcinogen. Usually a project stopper. | |

| hERG Patch Clamp | Tail Current IC50 | QT Prolongation / Torsades de Pointes risk. | |

| HepG2 MTT | Cell Viability IC50 | Acute liver toxicity; metabolic activation issues. | |

| LogD (pH 7.4) | Lipophilicity | High tissue accumulation; phospholipidosis risk. |

References

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Organization for Economic Cooperation and Development.[2][1] [Link]

-

FDA. (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

-

Vandenberghe, W., et al. (2016). High-throughput screening of hERG channel inhibitors: A comparison of automated patch-clamp and fluorescence-based assays. Journal of Pharmacological and Toxicological Methods. [Link]

-

ECHA. (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. European Chemicals Agency.[1] [Link]

Application Note: High-Sensitivity Quantification of 2-(4-Methylpiperidin-1-yl)propanoic Acid

Here is a detailed Application Note and Protocol guide for the quantification of 2-(4-Methylpiperidin-1-yl)propanoic acid .

Executive Summary

2-(4-Methylpiperidin-1-yl)propanoic acid (CAS: 201337-56-6) is a zwitterionic aliphatic amine derivative often encountered as a pharmaceutical intermediate or metabolite. Its analysis presents three distinct challenges:

-

Zwitterionic Nature: It contains a basic tertiary amine (pKa ~10.1) and an acidic carboxylic acid (pKa ~2.3), leading to poor retention on standard C18 columns at neutral pH.

-

Lack of Chromophore: The molecule lacks a conjugated

-system, rendering standard UV detection (254 nm) impossible and low-UV (200-210 nm) non-specific. -

High Polarity: With a calculated LogP of approximately -1.2, it elutes in the void volume of Reversed-Phase (RP) systems without ion-pairing agents.

This guide details two validated approaches: HILIC-MS/MS for high-sensitivity bioanalysis/trace impurity quantification, and Ion-Pairing HPLC-CAD for bulk assay and purity profiling.

Physicochemical Profile & Strategy

Understanding the molecule is the first step to successful separation.

| Property | Value (Approx.) | Analytical Implication |

| Molecular Formula | Monoisotopic Mass: 171.13 Da | |

| pKa (Acid) | 2.3 | Ionized (COO-) at pH > 4 |

| pKa (Base) | 10.1 | Protonated (NH+) at pH < 9 |

| LogP | -1.2 | Highly hydrophilic; requires HILIC or Ion-Pairing |

| Solubility | Water, Methanol | Diluents must be aqueous or high-organic depending on mode |

Method Selection Workflow

The following decision tree outlines the logic for selecting the appropriate protocol.

Figure 1: Decision matrix for selecting the analytical approach based on sensitivity requirements.

Protocol A: HILIC-MS/MS (Trace Quantification)

Target Audience: Bioanalytical labs, Impurity profiling. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface.[1]

Instrumentation & Conditions

-

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS).

-

Column: Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Merck ZIC-HILIC .

-

Why: These columns use a zwitterionic stationary phase (sulfobetaine or phosphorylcholine) that interacts electrostatically with both the amine and acid groups, providing superior peak shape compared to bare silica.

-

-

Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C.

Gradient Program

| Time (min) | %B (Organic) | Note |

| 0.00 | 90 | Initial high organic for HILIC retention |

| 1.00 | 90 | Isocratic hold |

| 6.00 | 50 | Gradient elution of polars |

| 7.00 | 50 | Wash |

| 7.10 | 90 | Re-equilibration (Critical in HILIC) |

| 10.00 | 90 | End of Run |

MS/MS Detection Parameters (ESI+)

The molecule is detected in Positive Electrospray Ionization (ESI+) mode. The protonated molecular ion

MRM Transitions:

| Transition | Type | Collision Energy (eV) | Structural Logic |

|---|

| 172.1

Figure 2: Proposed fragmentation pathway for MRM transition selection.

Protocol B: RP-HPLC-CAD (Purity & Assay)

Target Audience: QC Labs, Synthesis Process Development. Principle: Charged Aerosol Detection (CAD) detects all non-volatile analytes regardless of chromophore. Reversed-Phase Ion-Pairing (RP-IP) is used to retain the polar amine.

Instrumentation & Conditions

-

System: HPLC with Charged Aerosol Detector (CAD) or ELSD.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA).

-

Why HFBA? HFBA is a volatile ion-pairing agent. It forms a hydrophobic complex with the basic piperidine nitrogen, allowing retention on the C18 column. TFA is often too weak for very polar piperidines; HFBA is stronger.

-

-

Mobile Phase B: Acetonitrile + 0.05% HFBA.

-

Flow Rate: 1.0 mL/min.

-

Detector: CAD (Nebulizer Temp: 35°C, Power Function: 1.0).

Gradient Program

| Time (min) | %B |

| 0.0 | 5 |

| 15.0 | 60 |

| 16.0 | 95 |

| 20.0 | 5 |

Sample Preparation

Proper sample prep is critical to prevent "solvent effects" (peak distortion) in HILIC.

For Biological Matrices (Plasma/Urine) - HILIC Method

-

Aliquot: Transfer 50 µL of plasma to a centrifuge tube.

-

Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid . (Ratio 1:4).[5]

-

Note: Do not use methanol for HILIC injection solvents if possible; it is too strong an eluent.

-

-

Vortex: Mix for 30 seconds.

-

Centrifuge: 10,000 x g for 10 minutes at 4°C.

-

Transfer: Inject the supernatant directly.

For API/Synthesis Samples - HPLC Method

-

Weigh: Accurately weigh 10 mg of sample.

-

Dissolve: Dissolve in 10 mL of Water/Acetonitrile (90:10).

-

Filter: 0.22 µm PTFE filter.

-

Dilute: Dilute to target concentration (e.g., 0.5 mg/mL) with Mobile Phase A.

System Suitability & Validation Criteria

To ensure data integrity (Trustworthiness), the following criteria must be met before routine analysis.

| Parameter | Acceptance Criteria | Troubleshooting |

| Retention Time %RSD | < 1.0% (n=6) | Check column equilibration (HILIC requires long equilibration). |

| Peak Tailing (Tf) | 0.8 - 1.5 | If tailing > 1.5, increase buffer concentration or lower pH. |

| Signal-to-Noise (LOQ) | > 10:1 | Clean MS source or nebulizer. |

| Linearity ( | > 0.995 | Check for saturation at high concentrations (CAD is non-linear at high range without linearization). |

Advanced Topic: Chiral Separation

The carbon at position 2 of the propanoic acid is a chiral center. If enantiomeric purity is required:

-

Column: Chiralpak ZWIX(+) or ZWIX(-) .

-

Mechanism: These columns are specifically designed for zwitterions (amino acids/peptides).

-